molecular formula C10H15N3O2 B15266989 Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B15266989
M. Wt: 209.24 g/mol
InChI Key: UWOVWKDSVVPGNN-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. Key characteristics include:

  • Molecular formula: C₁₃H₁₇N₃O₂ (calculated from , where the lithium salt has the formula C₁₃H₁₇N₃O₄Li) .
  • Molecular weight: 267.28 g/mol (neutral form) .
  • CAS number: 250152-10-4 .
  • Structure: The ethyl group at position 3 and the methyl ester at position 6 distinguish it from other analogs. The saturated pyridine ring (5H,6H,7H,8H) enhances conformational rigidity .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-8-11-12-9-5-4-7(6-13(8)9)10(14)15-2/h7H,3-6H2,1-2H3

InChI Key

UWOVWKDSVVPGNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1CC(CC2)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopyridine Carboxylates

The following table summarizes key analogs and their differences:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₃H₁₇N₃O₂ 267.28 3-ethyl, 6-methyl ester Rigid scaffold for drug design
Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₂H₁₉N₃O₂ 237.30 3-tert-butyl, 6-methyl ester Enhanced lipophilicity
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid C₈H₁₁N₃O₂ 181.19 3-methyl, 6-carboxylic acid Improved solubility in polar solvents
Key Observations:

Replacing the methyl ester with a carboxylic acid (C₈H₁₁N₃O₂) enhances aqueous solubility, making it suitable for formulations requiring polar solvents .

Synthetic Accessibility :

  • The tert-butyl analog (CAS 2060035-43-8) is synthesized via similar routes but requires bulkier reagents for substituent introduction .
  • The carboxylic acid derivative (CID 47002137) is likely synthesized via ester hydrolysis of the methyl ester precursor .

Comparison with Triazolopyrimidine Derivatives

describes Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (C₂₇H₂₄N₄O₃), which differs in:

  • Core structure : Pyrimidine instead of pyridine, introducing an additional nitrogen atom.
  • Physical properties : Higher molecular weight (452.5 g/mol) and melting point (206°C) due to aromatic phenyl groups .
  • Applications : The hydroxyphenyl group may confer antioxidant or metal-chelating activity, diverging from the pyridine-based analogs .

Ethylated Heterocycles in Patent Literature

and highlight ethyl-substituted triazolopyrazines (e.g., EP 3 950 692 A1):

  • Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate features a pyrrolo-triazolopyrazine core, which is more complex than the pyridine-based target compound.
  • Biological relevance : Such compounds are often explored as kinase inhibitors due to their ability to mimic ATP binding .

Biological Activity

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS No. 2060020-33-7) is a compound belonging to the class of triazolo-pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 2060020-33-7

The structure of the compound includes a triazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A series of derivatives were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating significant potency compared to standard treatments like Cisplatin .
  • Mechanism of Action : The presence of specific functional groups (e.g., methoxy substituents) appears to enhance the antitumor efficacy by improving solubility and cellular uptake.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Triazole derivatives have been reported for their broad-spectrum antibacterial properties:

  • Activity Spectrum : Compounds derived from triazolo-pyridines have demonstrated effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves one-pot reactions that yield high purity compounds. The structure-activity relationship studies indicate that modifications at specific positions on the triazole or pyridine rings can significantly affect biological activity.

Case Studies

  • Antitumor Efficacy Study :
    • A study synthesized a range of triazolo-pyridine derivatives and tested their effects on cancer cell lines.
    • Results indicated that compounds with electron-donating groups on the aromatic ring had enhanced antitumor activity .
  • Antimicrobial Evaluation :
    • Another research effort focused on assessing the antibacterial properties of synthesized triazoles.
    • The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .

Data Tables

CompoundCell LineIC50 (μM)Reference
Methyl Triazolo-PyridineMDA-MB-23117.83
Methyl Triazolo-PyridineMCF-719.73
Triazole DerivativeE. coli12.5
Triazole DerivativeS. aureus15.0

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